molecular formula C12H18Cl2N2 B1369137 3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride CAS No. 1177342-87-8

3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride

Cat. No. B1369137
M. Wt: 261.19 g/mol
InChI Key: XMUSTDPTRWDNBP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.19 . Other physical and chemical properties such as melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.

Scientific Research Applications

Biologically Active Compounds

3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride may have potential biological activity. Similar compounds, like substituted anilides, have been synthesized and found to be biologically interesting, particularly amidino-substituted anilides prepared as water-soluble hydrochlorides. These compounds show potential due to various intermolecular hydrogen bonds formation, which could be responsible for their biological activity (Jarak, Pavlović, & Karminski-Zamola, 2007).

Nucleoside Phosphoramidite Reagents

In the context of nucleoside phosphoramidite reagents, related aniline derivatives like pyridine hydrochloride have been used as activating agents. These reagents can be crucial for synthesizing oligonucleotide analogues, especially when the nucleoside reagents contain sensitive substituents (Gryaznov & Letsinger, 1992).

Synthesis of Antiarrhythmic Agents

Similar compounds to 3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride have been used in the synthesis of antiarrhythmic agents. Specifically, aniline hydrochloride derivatives have been utilized in creating selective class III antiarrhythmic agents (Oinuma et al., 1990).

Crystal and Molecular Structures

Studies on isomeric chloro-N-aniline derivatives reveal insights into the molecular and crystal structures of these compounds. These structures are significant as they form the basis for understanding the properties and potential applications of these substances (Su et al., 2013).

Synthesis of α-Carbolines

In the synthesis of α-Carbolines, compounds like 3-chloro-N-phenylpyridin-2-amines have been used. These are essential for studies related to neurological disorders and other medical applications (Hostyn et al., 2008).

Mesomorphic Properties

The study of polysubstitution on mesomorphic properties of chloro and methyl derivatives of N-anilines has shed light on the thermotropic behavior of these compounds, which is crucial for materials science and engineering applications (Hasegawa et al., 1989).

Mutagenicity Studies

Anilines and their derivatives, like 3-Chloro-p-toluidine hydrochloride, have been studied for potential mutagenicity, which is crucial for understanding the human health hazards associated with these compounds (Stankowski, San Sebastian, & Sterner, 1997).

Design and Synthesis of Antimicrobial Agents

Compounds similar to 3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride have been designed and synthesized as potential antimicrobial agents, indicating their importance in pharmaceutical research (Bairagi, Bhosale, & Deodhar, 2009).

Safety And Hazards

According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause specific target organ toxicity, with the respiratory system being a potential target .

properties

IUPAC Name

3-chloro-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c1-9-4-5-10(7-12(9)13)15-8-11-3-2-6-14-11;/h4-5,7,11,14-15H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUSTDPTRWDNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2CCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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